phosphanium chloride CAS No. 121561-24-8](/img/structure/B13148488.png)
[(4-Chlorobenzamido)methyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a triphenylphosphonium group attached to a 4-chlorobenzamido moiety, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride typically involves the reaction of N-(chloromethyl)-4-chlorobenzamide with triphenylphosphine in an organic solvent such as dry acetone. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The mixture is stirred at a controlled temperature until the reaction is complete, followed by purification steps such as filtration and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of reactive intermediates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .
Major Products Formed
The major products formed from reactions involving ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, it can form alkenes by reacting with aldehydes or ketones .
科学的研究の応用
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form carbon-carbon double bonds.
Biology: The compound is explored for its potential in modifying biological molecules and studying biochemical pathways.
Medicine: It has applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and yield by increasing the availability of reactants at the interface. The triphenylphosphonium group plays a crucial role in stabilizing the reactive intermediates and promoting the desired chemical transformations .
類似化合物との比較
Similar Compounds
(4-Methylbenzyl)triphenylphosphonium chloride: Similar in structure but with a methyl group instead of a chlorobenzamido group.
(4-Chlorobenzyl)triphenylphosphonium chloride: Similar but lacks the amido functionality.
Methyltriphenylphosphonium chloride: Contains a methyl group instead of the chlorobenzamido group .
Uniqueness
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride is unique due to the presence of the 4-chlorobenzamido group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over the reaction outcome is required .
特性
CAS番号 |
121561-24-8 |
|---|---|
分子式 |
C26H22Cl2NOP |
分子量 |
466.3 g/mol |
IUPAC名 |
[(4-chlorobenzoyl)amino]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H21ClNOP.ClH/c27-22-18-16-21(17-19-22)26(29)28-20-30(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H |
InChIキー |
WDMCOWVYWKOUAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
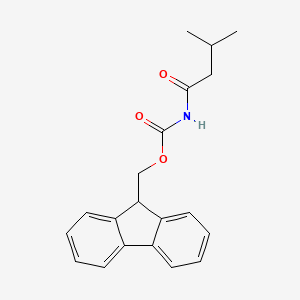


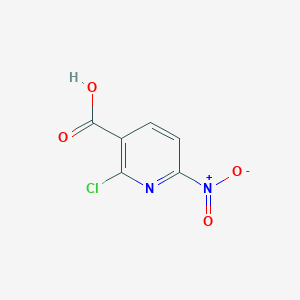


![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
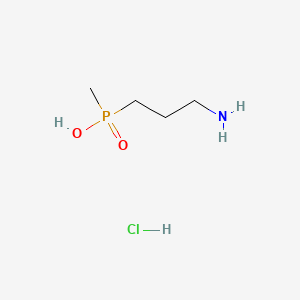
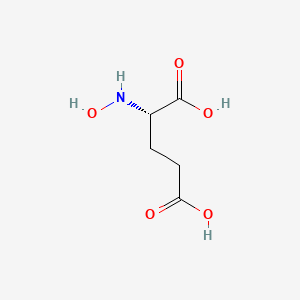
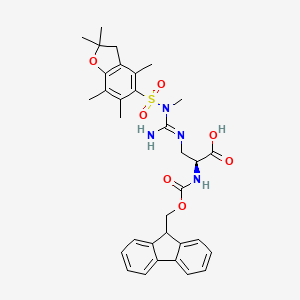
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
